molecular formula C8H15ClO5 B14416315 Chloro(pentamethoxy)cyclopropane CAS No. 84212-88-4

Chloro(pentamethoxy)cyclopropane

Cat. No.: B14416315
CAS No.: 84212-88-4
M. Wt: 226.65 g/mol
InChI Key: YTCKZLXTOXIVNL-UHFFFAOYSA-N
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Description

Chloro(pentamethoxy)cyclopropane is a cyclopropane derivative characterized by the presence of a chlorine atom and five methoxy groups attached to the cyclopropane ring. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(pentamethoxy)cyclopropane typically involves the reaction of a suitable alkene with a carbene or carbenoid. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds under mild conditions and results in the formation of the cyclopropane ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Chloro(pentamethoxy)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chlorine atom can be reduced to form a hydrocarbon derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

Chloro(pentamethoxy)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(pentamethoxy)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and substituents. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The methoxy groups and chlorine atom can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The parent compound with a simple three-membered ring structure.

    Chlorocyclopropane: A derivative with a chlorine atom attached to the cyclopropane ring.

    Pentamethoxycyclopropane: A derivative with five methoxy groups attached to the cyclopropane ring.

Uniqueness

Chloro(pentamethoxy)cyclopropane is unique due to the combination of a chlorine atom and multiple methoxy groups, which impart distinct chemical reactivity and properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence the compound’s stability, reactivity, and interactions with other molecules .

Properties

CAS No.

84212-88-4

Molecular Formula

C8H15ClO5

Molecular Weight

226.65 g/mol

IUPAC Name

1-chloro-1,2,2,3,3-pentamethoxycyclopropane

InChI

InChI=1S/C8H15ClO5/c1-10-6(9)7(11-2,12-3)8(6,13-4)14-5/h1-5H3

InChI Key

YTCKZLXTOXIVNL-UHFFFAOYSA-N

Canonical SMILES

COC1(C(C1(OC)Cl)(OC)OC)OC

Origin of Product

United States

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